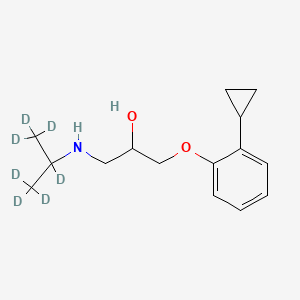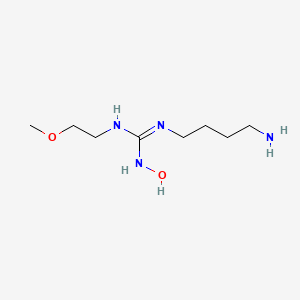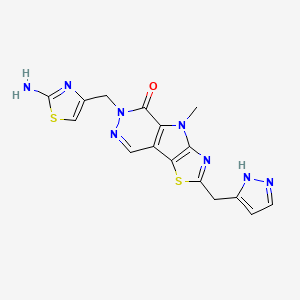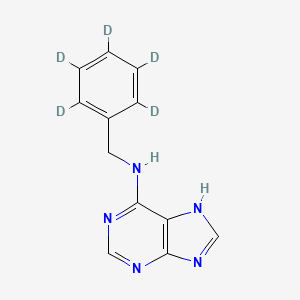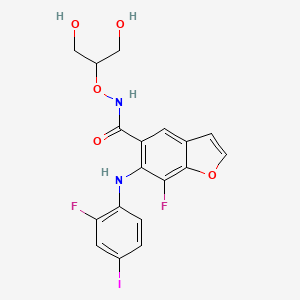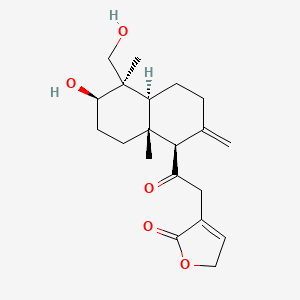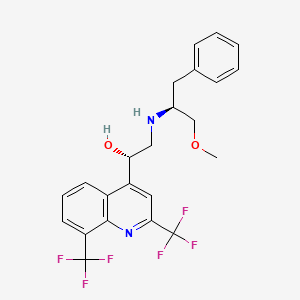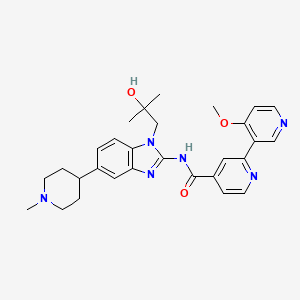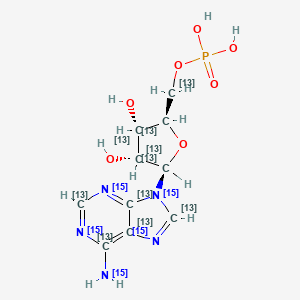
Adenosine monophosphate-13C10,15N5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine monophosphate-13C10,15N5 is a stable isotope-labeled compound where the carbon atoms are labeled with carbon-13 and the nitrogen atoms are labeled with nitrogen-15. This compound is a derivative of adenosine monophosphate, a key cellular metabolite involved in energy homeostasis and signal transduction . The labeling of carbon and nitrogen atoms makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of adenosine monophosphate-13C10,15N5 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenosine monophosphate molecule. This can be achieved through chemical synthesis or biosynthetic methods using labeled precursors. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process includes multiple steps such as purification, crystallization, and quality control to achieve high purity and isotopic enrichment. The final product is often provided in the form of a disodium salt solution for ease of use in various applications .
化学反应分析
Types of Reactions: Adenosine monophosphate-13C10,15N5 can undergo various chemical reactions, including:
Oxidation: Conversion to adenosine diphosphate or adenosine triphosphate.
Reduction: Formation of adenosine.
Substitution: Replacement of phosphate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Requires nucleophilic reagents like amines or thiols under mild to moderate conditions.
Major Products:
Oxidation: Adenosine diphosphate, adenosine triphosphate.
Reduction: Adenosine.
Substitution: Various adenosine derivatives depending on the substituent used.
科学研究应用
Adenosine monophosphate-13C10,15N5 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand cellular processes.
Medicine: Utilized in drug development and pharmacokinetics to study the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes.
作用机制
Adenosine monophosphate-13C10,15N5 exerts its effects by participating in cellular metabolic processes. It acts as a substrate for various enzymes involved in energy metabolism and signal transduction. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems, providing insights into its molecular targets and pathways .
相似化合物的比较
Adenosine monophosphate-15N5: Labeled with nitrogen-15 only.
Adenosine monophosphate-13C10: Labeled with carbon-13 only.
Adenosine monophosphate-d12: Deuterium-labeled derivative.
Uniqueness: Adenosine monophosphate-13C10,15N5 is unique due to its dual labeling with both carbon-13 and nitrogen-15. This dual labeling provides more comprehensive data in metabolic studies and NMR spectroscopy compared to compounds labeled with a single isotope .
属性
分子式 |
C10H14N5O7P |
|---|---|
分子量 |
362.12 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI 键 |
UDMBCSSLTHHNCD-IADJQYSOSA-N |
手性 SMILES |
[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)O)O)O)[15NH2] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


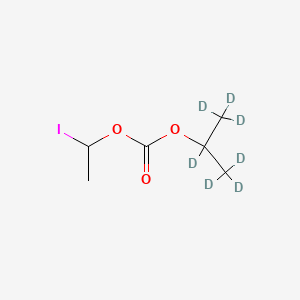
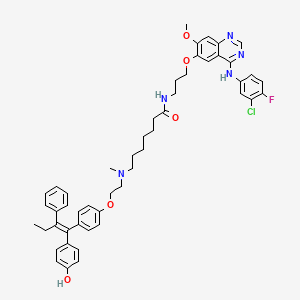
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
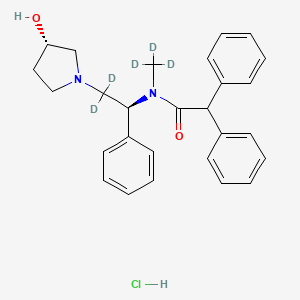
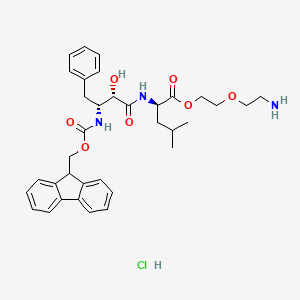
![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
